molecular formula C20H29NO5 B4094822 N-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]cyclopentanamine;oxalic acid

N-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]cyclopentanamine;oxalic acid

Cat. No.: B4094822
M. Wt: 363.4 g/mol
InChI Key: XLOISOQWASMNCM-UHFFFAOYSA-N
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Description

N-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]cyclopentanamine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a cyclopentanamine moiety linked to an indene derivative through a butyl chain, and it is often studied in conjunction with oxalic acid.

Properties

IUPAC Name

N-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]cyclopentanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO.C2H2O4/c1-2-9-17(8-1)19-12-3-4-13-20-18-11-10-15-6-5-7-16(15)14-18;3-1(4)2(5)6/h10-11,14,17,19H,1-9,12-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOISOQWASMNCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCCCCOC2=CC3=C(CCC3)C=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]cyclopentanamine typically involves a multi-step process:

    Formation of the Indene Derivative: The initial step involves the synthesis of the indene derivative, which can be achieved through the hydrogenation of indene in the presence of a suitable catalyst.

    Butylation: The next step is the attachment of a butyl chain to the indene derivative. This can be done using a butyl halide in the presence of a strong base such as sodium hydride.

    Cyclopentanamine Addition: The final step involves the reaction of the butylated indene derivative with cyclopentanamine. This step typically requires a solvent such as tetrahydrofuran (THF) and may be facilitated by heating the reaction mixture.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium hydride, alkyl halides, and various nucleophiles.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]cyclopentanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]cyclopentanamine involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, leading to the modulation of signaling pathways and cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]cyclohexanamine: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    N-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]cyclopropanamine: Similar structure but with a cyclopropane ring instead of a cyclopentane ring.

Uniqueness

N-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]cyclopentanamine is unique due to its specific combination of an indene derivative with a cyclopentanamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]cyclopentanamine;oxalic acid
Reactant of Route 2
N-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]cyclopentanamine;oxalic acid

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